Acetyl citrull amido arginine
Description
Overview of Amino Acid and Peptide Metabolism Pertinence
The study of modified peptides like N-Acetyl-L-Citrullyl-L-Arginine is relevant to understanding how alterations to basic amino acid structures can influence metabolic pathways and cellular responses. researchgate.net The metabolism of its constituent amino acids, L-Citrulline and L-Arginine, is deeply interconnected, particularly within the urea (B33335) cycle and nitric oxide (NO) synthesis. embopress.orgwebmd.com L-Arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule, and L-Citrulline is a byproduct of this reaction that can be recycled back to L-Arginine. embopress.orgplos.org Investigating how an acetylated dipeptide of these two amino acids behaves provides insight into the metabolic fate and potential biological activities of modified peptides.
Derivation and Structural Relationship to L-Citrulline and L-Arginine
N-Acetyl-L-Citrullyl-L-Arginine is a dipeptide, meaning it is composed of two amino acids linked by a peptide bond. Specifically, it consists of an N-acetylated L-Citrulline residue joined to an L-Arginine residue. nih.gov
L-Citrulline: A non-essential amino acid that is a key intermediate in the urea cycle, the pathway by which the body disposes of excess nitrogen. webmd.com It is synthesized from ornithine and carbamoyl (B1232498) phosphate (B84403).
L-Arginine: A conditionally essential amino acid involved in numerous metabolic pathways, including protein synthesis, the urea cycle, and as the immediate precursor for the synthesis of nitric oxide (NO). mdpi.comnih.gov
Acetylation: The addition of an acetyl group (CH₃CO) to a molecule. In this case, the acetyl group is attached to the N-terminus of the citrulline residue. nih.gov N-terminal acetylation is a common modification of proteins and peptides in eukaryotes. hmdb.ca
The chemical structure of N-Acetyl-L-Citrullyl-L-Arginine combines the features of these two amino acids with an acetyl modification. nih.gov This modification can impact the molecule's polarity, stability, and ability to interact with enzymes and receptors. researchgate.net The synthesis of this dipeptide is designed to improve its bioavailability. biosiltech.com
Interactive Data Table: Structural and Chemical Properties
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamido-5-(carbamoylamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid nih.gov |
| Molecular Formula | C₁₄H₂₇N₇O₅ nih.gov |
| Molecular Weight | 373.41 g/mol nih.gov |
| Sequence | Ac-Cit-Arg |
Conceptual Framework for Investigating Modified Peptide Metabolites
The investigation of modified peptide metabolites like N-Acetyl-L-Citrullyl-L-Arginine falls within a broader scientific endeavor to understand and engineer peptides for specific functions. rsc.org The rationale for modifying peptides often stems from a need to overcome the limitations of their natural counterparts, such as poor metabolic stability. researchgate.net
The conceptual framework for this research involves several key aspects:
Synthesis and Characterization: The creation of the modified peptide and confirmation of its chemical structure and purity.
Metabolic Stability: Assessing how the modification affects the peptide's susceptibility to degradation by proteases and other enzymes in the body. researchgate.net
Biological Activity: Evaluating the functional effects of the modified peptide in cellular and organismal systems. This can include examining its influence on metabolic pathways, cell signaling, and physiological responses.
Structure-Activity Relationship: Determining how specific structural changes, such as acetylation, correlate with observed biological activities. This knowledge is crucial for the rational design of new peptide-based molecules. rsc.org
Research into modified peptide metabolites is an active area, with applications ranging from therapeutics to chemosensors. rsc.org The study of compounds like N-Acetyl-L-Citrullyl-L-Arginine contributes to the fundamental understanding of how chemical modifications can be used to modulate the properties and functions of peptides.
Structure
2D Structure
3D Structure
Properties
CAS No. |
460989-67-7 |
|---|---|
Molecular Formula |
C14H27N7O5 |
Molecular Weight |
373.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-(carbamoylamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H27N7O5/c1-8(22)20-9(4-2-7-19-14(17)26)11(23)21-10(12(24)25)5-3-6-18-13(15)16/h9-10H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,15,16,18)(H3,17,19,26)/t9-,10-/m0/s1 |
InChI Key |
PDRMLIIIQDZDOP-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Precursor Biosynthesis and Metabolic Pathways Relevant to N Acetyl L Citrullyl L Arginine
L-Arginine Biosynthesis Pathways
L-arginine, a semi-essential amino acid, is synthesized endogenously through a series of metabolic reactions primarily involving the conversion of L-citrulline. De novo arginine production accounts for approximately 10-15% of the total body arginine under normal physiological conditions. nih.gov The primary pathways for its synthesis are detailed below.
De Novo Synthesis from Glutamine and Glutamate (B1630785)
The biosynthesis of L-arginine is intricately linked to the metabolism of glutamine and glutamate, which serve as foundational precursors. nih.gov These amino acids belong to the "glutamate family," and their carbon skeletons provide the necessary framework for arginine synthesis. nih.govfrontiersin.org In the mitochondria, glutamate can be formed from the deamination of glutamine by the enzyme glutaminase. embopress.org Subsequently, glutamate is converted into ornithine, a key intermediate in arginine synthesis. youtube.com This conversion involves the formation of L-glutamyl-γ-phosphate and L-glutamyl-γ-semialdehyde, catalyzed by the bifunctional enzyme P5C synthetase. researchgate.net The L-glutamyl-γ-semialdehyde then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is further converted to ornithine by the enzyme ornithine aminotransferase. researchgate.net While glutamine primarily acts as a nitrogen donor for arginine synthesis, its carbon can also contribute to the formation of approximately 50% of newly synthesized arginine. nih.gov
Role of the Intestinal-Renal Axis in Arginine Production
The de novo synthesis of L-arginine in mammals is a prime example of inter-organ metabolism, predominantly occurring via the intestinal-renal axis. nih.govresearchgate.netnih.gov In this pathway, the epithelial cells of the small intestine, the enterocytes, synthesize L-citrulline from precursors like glutamine, glutamate, and proline. researchgate.net This newly synthesized L-citrulline is then released into the bloodstream and transported to the kidneys. researchgate.net
Within the proximal tubules of the kidneys, L-citrulline is taken up and serves as the direct precursor for L-arginine synthesis. researchgate.netnih.gov This conversion is a two-step enzymatic process. First, the enzyme argininosuccinate (B1211890) synthase (ASS) catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate. researchgate.netnih.gov Subsequently, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate to yield L-arginine and fumarate. researchgate.netnih.gov The newly formed L-arginine is then released into the systemic circulation for use by various tissues. nih.gov This intestinal-renal axis is functional even in neonates, highlighting its fundamental importance in endogenous arginine production. nih.govnih.gov
N-Acetylglutamate as an Allosteric Activator in Arginine and Citrulline Synthesis
N-acetylglutamate (NAG) is a crucial allosteric activator in the pathways leading to both citrulline and arginine synthesis. nih.gov It is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). wikipedia.org In mammals, NAGS is uniquely activated by arginine, creating a positive feedback loop that enhances the capacity for ammonia (B1221849) detoxification and arginine synthesis. reddit.comnih.gov
The primary role of NAG is to activate carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle and, consequently, citrulline synthesis. nih.govwikipedia.org CPSI, located in the mitochondria, condenses ammonia, bicarbonate, and ATP to form carbamoyl phosphate, but only in the presence of NAG. embopress.orgnih.gov The activation of CPSI by NAG is essential for the production of carbamoyl phosphate, which then combines with ornithine to form citrulline. youtube.com Therefore, N-acetylglutamate acts as a critical regulatory molecule, ensuring that the synthesis of citrulline and subsequently arginine proceeds in response to the availability of precursors and the metabolic state of the organism. nih.gov
Key Intermediates: Ornithine and Argininosuccinate
Ornithine and argininosuccinate are indispensable intermediates in the synthesis of L-arginine. Ornithine serves as the acceptor molecule for carbamoyl phosphate to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC) within the mitochondria. youtube.comresearchgate.netnih.gov The availability of ornithine can be a limiting factor for citrulline synthesis. nih.gov Ornithine itself is derived from the breakdown of arginine by arginase or synthesized from glutamate, as previously described. researchgate.netguidetopharmacology.org
Once citrulline is transported to the cytoplasm (in the context of the urea cycle) or to the kidneys (via the intestinal-renal axis), it is converted to argininosuccinate. nih.gov This reaction, catalyzed by argininosuccinate synthase (ASS), involves the condensation of citrulline with aspartate. nih.govresearchgate.net Argininosuccinate is then rapidly cleaved by argininosuccinate lyase (ASL) to produce L-arginine and fumarate. nih.gov The role of argininosuccinate as the immediate precursor to arginine highlights the importance of the enzymes ASS and ASL in controlling the final steps of this biosynthetic pathway. researchgate.net
L-Citrulline Generation Pathways
L-citrulline is a non-proteinogenic amino acid that plays a central role as a precursor in the endogenous synthesis of L-arginine. nih.gov Its primary route of synthesis is from ornithine and carbamoyl phosphate.
Synthesis from Ornithine and Carbamoyl Phosphate
The synthesis of L-citrulline occurs predominantly in the mitochondria of enterocytes in the small intestine and hepatocytes in the liver. nih.govnih.gov The reaction involves the condensation of L-ornithine and carbamoyl phosphate, catalyzed by the enzyme ornithine transcarbamylase (OTC). youtube.comreactome.org
Carbamoyl phosphate is first synthesized from ammonia, bicarbonate, and two molecules of ATP by the enzyme carbamoyl phosphate synthetase I (CPSI). embopress.orgyoutube.com This step is metabolically significant as it incorporates inorganic nitrogen into an organic molecule. As mentioned, the activity of CPSI is strictly dependent on the allosteric activator N-acetylglutamate. nih.gov The newly formed carbamoyl phosphate then reacts with ornithine, which is transported into the mitochondria from the cytosol. youtube.com The enzyme OTC facilitates the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, resulting in the formation of L-citrulline and the release of inorganic phosphate. reactome.org The resulting L-citrulline is then transported out of the mitochondria to participate in further metabolic pathways, including the synthesis of L-arginine. embopress.org
Table of Key Enzymes in Arginine and Citrulline Biosynthesis
| Enzyme | Abbreviation | Function | Location |
|---|---|---|---|
| N-acetylglutamate synthase | NAGS | Synthesizes N-acetylglutamate from glutamate and acetyl-CoA. wikipedia.org | Mitochondria |
| Carbamoyl phosphate synthetase I | CPSI | Synthesizes carbamoyl phosphate from ammonia, bicarbonate, and ATP. embopress.org | Mitochondria |
| Ornithine transcarbamylase | OTC | Synthesizes citrulline from ornithine and carbamoyl phosphate. reactome.org | Mitochondria |
| Argininosuccinate synthase | ASS | Synthesizes argininosuccinate from citrulline and aspartate. nih.gov | Cytosol/Kidney |
| Argininosuccinate lyase | ASL | Cleaves argininosuccinate to form arginine and fumarate. nih.gov | Cytosol/Kidney |
| P5C synthetase | Converts glutamate to L-glutamyl-γ-semialdehyde. researchgate.net | Mitochondria | |
| Ornithine aminotransferase | OAT | Converts P5C to ornithine. researchgate.net | Mitochondria |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetyl-CoA |
| Arginine |
| Argininosuccinate |
| Aspartate |
| ATP |
| Bicarbonate |
| Carbamoyl phosphate |
| Citrulline |
| Fumarate |
| Glutamate |
| Glutamine |
| N-acetylglutamate |
| N-Acetyl-L-Citrullyl-L-Arginine |
| Ornithine |
| Proline |
Hypothetical Formation Mechanisms of N-Acetyl-L-Citrullyl-L-Arginine
The formation of a peptide bond between N-acetyl-L-citrulline and L-arginine to yield N-acetyl-L-citrullyl-L-arginine is not a well-documented natural process. However, several established biochemical and synthetic principles suggest plausible mechanisms for its formation.
Standard peptide synthesis techniques could be employed to create a peptide bond between N-acetyl-L-citrulline and L-arginine. In such a synthetic scheme, N-acetyl-L-citrulline would serve as the N-terminal amino acid. The carboxyl group of N-acetyl-L-citrulline would be activated, and then reacted with the amino group of a protected L-arginine residue. This process, commonly carried out on a solid support, would allow for the stepwise assembly of the dipeptide. The synthesis of citrulline-containing peptides has been previously described, indicating the feasibility of incorporating this non-proteinogenic amino acid into peptide chains. google.com
Enzymatic ligation offers a hypothetical route for the formation of N-acetyl-L-citrullyl-L-arginine. Enzymes such as ligases are responsible for catalyzing the joining of two molecules. byjus.com It is conceivable that a specific ligase could recognize N-acetyl-L-citrulline and L-arginine as substrates and catalyze their condensation to form the dipeptide. While no specific enzyme has been identified for this reaction, the broad substrate specificity of some ligases could potentially accommodate these precursors.
Post-translational modifications (PTMs) are crucial for regulating protein function and structure. royalsocietypublishing.orgnih.gov A hypothetical pathway for the formation of N-acetyl-L-citrullyl-L-arginine could involve a series of PTMs. This could begin with a pre-existing dipeptide of citrulline and arginine (citrullyl-arginine). The N-terminal citrulline residue could then be acetylated by an N-terminal acetyltransferase (NAT), a class of enzymes known to acetylate the N-termini of proteins. wikipedia.org Protein acetylation is a widespread modification that can occur on the N-terminus of proteins or on the epsilon-amino group of lysine (B10760008) residues. wikipedia.orgfrontiersin.orgcreative-proteomics.com
Potential Structural and Biological System Implications of N Acetyl L Citrullyl L Arginine
Conformational Dynamics and Secondary Structure Modulation by Citrullination and Acetylation
Post-translational modifications (PTMs) such as citrullination and acetylation are known to significantly alter the structure and function of proteins and peptides. The presence of these modifications in N-Acetyl-L-Citrullyl-L-Arginine implies specific effects on its three-dimensional architecture and interactive capabilities.
Effects of Charge Neutralization on Peptide Architecture and Interactions
A primary consequence of both N-terminal acetylation and the conversion of an arginine precursor to citrulline is the neutralization of positive charges. An N-terminal amino group is typically protonated and positively charged at physiological pH, as is the guanidinium (B1211019) group of an arginine side chain. Acetylation of the N-terminus and the enzymatic conversion of arginine to citrulline (deimination) both eliminate these positive charges. mdpi.comnih.gov
This charge neutralization has profound effects on peptide structure. The loss of the positive charge on the citrulline residue alters the isoelectric point and can lead to significant conformational changes, affecting protein folding and stability. mdpi.comresearchgate.net Electrostatic interactions, which are crucial for maintaining specific peptide conformations and for mediating interactions with other molecules, are significantly altered. For instance, the loss of a positive charge can weaken or abolish interactions with negatively charged molecules such as phosphate (B84403) groups on lipids or other proteins. This alteration can influence how the peptide interacts with cell membranes and other binding partners. mdpi.com In larger peptides, the cumulative effect of such charge neutralizations can lead to more collapsed or compact conformations. nih.gov
| Modification | Original Group | Modified Group | Charge Change | Implication for Peptide Architecture |
| Acetylation | N-terminal Amine (-NH3+) | N-acetyl group (-NHCOCH3) | Loss of positive charge | Alters electrostatic interactions at the N-terminus. |
| Citrullination | Arginine side chain (Guanidinium, positively charged) | Citrulline side chain (Ureido, neutral) | Loss of positive charge | Disrupts ionic bonds, alters protein folding and intermolecular interactions. mdpi.comresearchgate.net |
Influence of Side-Chain Modifications on Hydrogen Bonding and Intermolecular Interactions
The conversion of arginine to citrulline replaces the planar, charge-delocalized guanidinium group with a neutral ureido group. This change fundamentally alters the hydrogen bonding capacity of the side chain. While the guanidinium group is an excellent hydrogen bond donor, the ureido group of citrulline has different donor and acceptor properties. This shift directly inhibits or alters the formation of hydrogen bonds that would have been established by the arginine residue, impacting both the internal structure of the peptide and its interactions with other molecules. mdpi.comnih.gov
Studies on the structural effects of citrullination have shown varied impacts on secondary structures. For example, the propensity for an arginine residue to be part of an α-helix is decreased upon its conversion to citrulline. nih.gov However, its effect on β-sheet formation can be minimal in some contexts. nih.gov This suggests that the influence of the citrulline modification is highly dependent on the local sequence and structural environment. The increased hydrophobicity of citrulline compared to arginine also influences intermolecular interactions, potentially favoring associations with nonpolar partners. mdpi.com In certain contexts, such as the binding of peptides to specific MHC class II molecules associated with rheumatoid arthritis, the presence of citrulline can significantly enhance binding affinity, demonstrating how this modification can create novel intermolecular contacts. researchgate.net
| Feature | Arginine Side Chain | Citrulline Side Chain |
| Functional Group | Guanidinium | Ureido |
| Charge (Physiological pH) | Positive | Neutral |
| Hydrogen Bonding | Strong H-bond donor | H-bond donor and acceptor |
| Key Structural Impact | Forms strong ionic and hydrogen bonds. | Alters H-bond networks, increases hydrophobicity, can decrease α-helix propensity. mdpi.comnih.gov |
Theoretical Roles in Cellular Signaling Cascades
The constituent parts of N-Acetyl-L-Citrullyl-L-Arginine, namely arginine and citrulline, are pivotal molecules in key cellular signaling pathways. This suggests the dipeptide, potentially after enzymatic cleavage, could serve as a source of substrates for these cascades.
Modulation of Nitric Oxide Pathway Components
L-arginine is the essential substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) and L-citrulline. nih.govbasicmedicalkey.comreviveactive.com NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govresearchgate.net
The L-citrulline produced in this reaction is not a dead-end product. It can be recycled back to L-arginine via the enzymes argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL), completing the citrulline-NO cycle. basicmedicalkey.com This recycling is crucial for maintaining a sustained supply of L-arginine for NO production, particularly in cells with high NOS activity. reviveactive.com
Given that N-Acetyl-L-Citrullyl-L-Arginine contains both the substrate (arginine) and the co-product (citrulline) of the NOS pathway, it could theoretically modulate this system. If hydrolyzed into its constituent amino acids, it would deliver both molecules, potentially boosting the substrate pool for NO synthesis directly and through the citrulline recycling pathway.
| Molecule | Role in Nitric Oxide Pathway |
| L-Arginine | Primary substrate for Nitric Oxide Synthase (NOS) to produce NO. nih.gov |
| L-Citrulline | Co-product of the NOS reaction; can be recycled back to L-arginine to sustain NO synthesis. basicmedicalkey.comreviveactive.com |
| Nitric Oxide (NO) | Key signaling molecule (e.g., vasodilator). |
Potential as a Precursor or Modulator in Polyamine Synthesis
L-arginine is also a central precursor for the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. nih.govasm.org These polycations are essential for a variety of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acids. researchgate.netyoutube.com
The primary route for polyamine synthesis from arginine involves the enzyme arginase, which converts L-arginine into L-ornithine and urea (B33335). nih.gov Ornithine is then decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway, to produce putrescine. nih.govnih.gov Putrescine is subsequently converted to spermidine and spermine.
By providing a source of L-arginine upon hydrolysis, N-Acetyl-L-Citrullyl-L-Arginine could serve as an indirect precursor for the polyamine synthesis pathway. The availability of arginine can be a limiting factor for this process, and supplying it could influence the rate of cell growth and proliferation. nih.govresearchgate.net
Possible Involvement in Epigenetic Regulatory Mechanisms via Histone Modifications
The structure of N-Acetyl-L-Citrullyl-L-Arginine bears a striking resemblance to two important post-translational modifications found on histone proteins, which are central to epigenetic regulation. Histone tails are subject to a wide array of modifications, including acetylation and citrullination, which alter chromatin structure and gene expression. nih.govumassmed.edu
Histone acetylation, typically on lysine (B10760008) residues, neutralizes their positive charge and is generally associated with a more open chromatin structure (euchromatin) and transcriptional activation. The acetyl group on the dipeptide mimics this key modification.
Histone citrullination is the conversion of arginine residues to citrulline, catalyzed by peptidylarginine deiminases (PADs), such as PAD4. epigentek.comnih.gov Like acetylation, this modification removes a positive charge from the histone tail, which can lead to chromatin decondensation. epigentek.com Histone citrullination has been linked to both gene activation and repression, depending on the specific residue modified and the cellular context. nih.gov
The dipeptide N-Acetyl-L-Citrullyl-L-Arginine combines motifs of both these epigenetic marks. This dual nature suggests it could potentially act as a modulator of the enzymes that "write," "read," or "erase" these marks on histones. It might act as a competitive inhibitor for histone deacetylases (HDACs) or PAD enzymes, or perhaps interfere with the recognition of modified histone tails by reader proteins containing domains like bromodomains (which recognize acetyl-lysine). Such interactions could have downstream effects on chromatin structure and gene regulation. nih.gov
| Epigenetic Mark | Biological Role | Corresponding Moiety in Dipeptide |
| Histone Acetylation | Neutralizes positive charge on lysine, associated with open chromatin and gene activation. | N-acetyl group |
| Histone Citrullination | Neutralizes positive charge on arginine, leads to chromatin structural changes. epigentek.com | Citrulline residue |
Crosstalk with Protein Arginine Methylation and Deimination
The regulation of protein function through post-translational modifications (PTMs) is a cornerstone of cellular biology. Among the most critical PTMs are the competing processes of protein arginine methylation and deimination (also known as citrullination). N-Acetyl-L-Citrullyl-L-Arginine could potentially influence the balance between these two pathways by serving as a source of L-arginine.
Protein arginine methylation is carried out by a family of enzymes called Protein Arginine Methyltransferases (PRMTs), which attach methyl groups to arginine residues. This modification is crucial for processes like signal transduction, DNA repair, and the regulation of gene expression. In contrast, the conversion of arginine to citrulline is catalyzed by Peptidylarginine Deiminases (PADs). wikipedia.orgwikipedia.org This change from a positively charged arginine to a neutral citrulline can significantly alter a protein's structure and function. wikipedia.org
These two pathways are considered antagonistic. nih.gov The PAD enzymes can act on both unmodified arginine and mono-methylated arginine residues within proteins. nih.govresearchgate.net When PADs convert a methylated arginine to citrulline, it effectively erases the methylation mark, representing a unique form of demethylation. researchgate.net Therefore, the availability of arginine is a key factor in the balance between these two opposing cellular signals. If N-Acetyl-L-Citrullyl-L-Arginine is hydrolyzed within the cell, the released L-arginine moiety would become a substrate for both PRMTs and PADs, directly fueling this regulatory crosstalk.
Table 1: Comparison of Protein Arginine Methylation and Deimination
| Feature | Protein Arginine Methylation | Protein Arginine Deimination (Citrullination) |
|---|---|---|
| Enzymes | Protein Arginine Methyltransferases (PRMTs) | Peptidylarginine Deiminases (PADs) |
| Substrate | L-Arginine | L-Arginine, Mono-methylated Arginine |
| Modification | Addition of a methyl group | Conversion of arginine to citrulline |
| Effect on Charge | Maintains positive charge | Neutralizes positive charge |
| Relationship | Can be reversed by deimination | Antagonizes and can erase methylation |
Influence on Chromatin Structure and Gene Expression Regulation
The dynamic structure of chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, governs which genes are expressed. The PTM of histone tails is a primary mechanism for this regulation. The interplay between histone arginine methylation and citrullination is a critical component of this epigenetic control. nih.govumassmed.edunih.gov
By potentially supplying L-arginine for incorporation into histone proteins, N-Acetyl-L-Citrullyl-L-Arginine could indirectly influence chromatin architecture. Once part of the histone tails, these arginine residues are targets for PRMTs and PADs. nih.gov
Histone Arginine Methylation: Generally associated with both gene activation and repression, depending on the specific site and type of methylation. It serves as a docking site for various effector proteins that interpret the histone code.
Histone Arginine Citrullination: This modification typically leads to a more open and relaxed chromatin structure, a process known as chromatin decondensation. nih.govnews-medical.net The loss of arginine's positive charge weakens the interaction between the histone tail and the negatively charged DNA backbone. This decondensation can make DNA more accessible to transcription factors, potentially leading to gene activation. news-medical.net However, citrullination can also contribute to transcriptional repression by preventing the binding of proteins that recognize methylated arginine or by recruiting repressive complexes. nih.govnews-medical.net
Therefore, by providing the raw material for these competing histone modifications, N-Acetyl-L-Citrullyl-L-Arginine could be a factor in modulating gene expression patterns.
Table 2: Effects of Histone Arginine Modifications on Chromatin
| Histone Modification | Key Enzyme | Primary Effect on Chromatin | Consequence for Gene Expression |
|---|---|---|---|
| Methylation | PRMTs | Creates binding sites for effector proteins | Activation or Repression |
| Citrullination | PADs | Weakens histone-DNA interaction, leading to decondensation | Activation or Repression |
Contributions to Amino Acid Recycling and Metabolic Reprogramming
N-Acetyl-L-Citrullyl-L-Arginine has the potential to be a significant contributor to cellular amino acid pools, particularly through the arginine-citrulline recycling pathway. This pathway is vital for sustaining the endogenous supply of arginine, which is a conditionally essential amino acid involved in numerous metabolic processes, including protein synthesis, the urea cycle, and the production of nitric oxide. nih.govnih.gov
The dipeptide could impact this cycle in two ways:
Direct Arginine Supply: The L-arginine component of the molecule directly enters the cellular arginine pool upon hydrolysis.
Citrulline Precursor Supply: The N-acetyl-citrulline portion can act as a precursor to L-citrulline. N-acetylated intermediates are part of the natural arginine biosynthesis pathway. hmdb.ca The enzyme acetylornithine deacetylase is capable of converting N-acetyl-L-citrulline into L-citrulline, which can then be converted into L-arginine, completing the cycle. hmdb.ca
Supplementing with citrulline is often considered a more efficient method of increasing systemic arginine levels than supplementing with arginine itself, as citrulline bypasses metabolism in the liver. nih.gov By providing both arginine and a precursor to citrulline, N-Acetyl-L-Citrullyl-L-Arginine could effectively reprogram cellular metabolism by boosting the availability of these two interconvertible amino acids. This enhanced availability could support increased demands during periods of growth or metabolic stress. nih.gov
Advanced Analytical and Methodological Approaches for N Acetyl L Citrullyl L Arginine Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating N-Acetyl-L-Citrullyl-L-Arginine from complex biological matrices, a critical step preceding accurate quantification and identification. The choice of technique is dictated by the physicochemical properties of the peptide and the analytical goals.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for quantifying amino acids and peptides, particularly when they lack a strong native chromophore for UV detection. Since N-Acetyl-L-Citrullyl-L-Arginine itself is not fluorescent, this approach requires a chemical derivatization step to attach a fluorescent tag to the molecule.
The primary amino group of the C-terminal arginine makes the dipeptide a suitable target for derivatization agents. A widely used reagent for this purpose is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole product. nih.govjlabphy.orgresearchgate.net This pre-column derivatization allows for the detection of picomolar quantities of the peptide.
The analytical process involves:
Sample Preparation: Extraction of the dipeptide from the biological matrix, followed by protein precipitation.
Derivatization: The extract is mixed with an OPA/thiol reagent (e.g., 3-mercaptopropionic acid) under controlled pH and temperature conditions to ensure a complete and reproducible reaction. ptbioch.edu.pl
Chromatographic Separation: The derivatized sample is injected into the HPLC system, typically equipped with a reversed-phase column. A gradient elution is employed to separate the derivatized peptide from other sample components.
Fluorescence Detection: As the derivatized peptide elutes from the column, it is excited by light at a specific wavelength (typically ~340 nm), and the emitted fluorescence is measured at a higher wavelength (~450 nm). researchgate.netnih.gov The intensity of the fluorescence signal is directly proportional to the concentration of the peptide in the sample.
This method offers excellent sensitivity and is a gold standard for the quantification of amino acids and related compounds in biofluids. researchgate.netnih.gov
Table 1: Example HPLC Parameters for Analysis of Derivatized Peptides
| Parameter | Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Phosphate (B84403) Buffer (e.g., 15 mM, pH 6.8) | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile/Methanol (B129727)/Water mixture | Organic component for eluting hydrophobic compounds. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and analysis time. |
| Gradient | Isocratic or Gradient Elution | A gradient (increasing % of B) is typically used for complex samples to ensure good resolution. nih.gov |
| Injection Volume | 10 - 20 µL | Volume of the derivatized sample introduced for analysis. nih.gov |
| Column Temperature | 35 - 40°C | Ensures reproducible retention times by controlling viscosity and reaction kinetics. nih.gov |
| Fluorescence Detector | Excitation: 338-340 nm, Emission: 425-455 nm | Specific wavelengths for detecting OPA-derivatized compounds. nih.govresearchgate.netnih.gov |
Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of peptides. hplc.eu The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).
For a peptide derivative like N-Acetyl-L-Citrullyl-L-Arginine, several structural features influence its retention on an RP-HPLC column:
Amino Acid Composition: The arginine and citrulline residues contribute to the peptide's polarity. The conversion of a basic arginine to a neutral citrulline residue makes a peptide less polar, which can alter its elution profile. evosep.com
Ion-Pairing Reagents: To improve peak shape and retention of polar peptides, an ion-pairing reagent such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. These reagents form neutral ion pairs with charged groups on the peptide, enhancing their interaction with the nonpolar stationary phase.
RP-HPLC methods are highly versatile and can be coupled directly with mass spectrometry, as the mobile phases are volatile and compatible with electrospray ionization sources. researchgate.net This compatibility makes RP-HPLC a cornerstone of modern peptidomic and metabolomic workflows.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of N-Acetyl-L-Citrullyl-L-Arginine, providing definitive structural identification and highly sensitive quantification.
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with sub-ppm mass accuracy). This capability is crucial for peptide analysis for several reasons. nih.gov
First, it allows for the unambiguous determination of the elemental composition of the peptide, confirming its identity. For N-Acetyl-L-Citrullyl-L-Arginine (C₁₄H₂₇N₇O₅), the theoretical monoisotopic mass can be calculated with high precision, distinguishing it from other isobaric or near-isobaric compounds.
Second, HRMS is essential for confidently identifying post-translational modifications. For instance, the conversion of an arginine residue to a citrulline residue results in a small mass increase of only +0.984 Da. nih.gov High mass accuracy is required to differentiate this modification from the naturally occurring ¹³C isotope of arginine, which would cause a mass shift of +1.0034 Da. nih.gov
Coupled with tandem mass spectrometry (MS/MS), HRMS allows for detailed structural elucidation. The peptide ion is isolated and fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern, containing characteristic b- and y-ions, provides the amino acid sequence and confirms the locations of modifications, such as the N-terminal acetyl group and the internal citrulline residue.
Table 2: Theoretical High-Resolution m/z Values for N-Acetyl-L-Citrullyl-L-Arginine
| Ion Species | Charge (z) | Theoretical m/z |
| [M+H]⁺ | 1 | 388.2146 |
| [M+2H]²⁺ | 2 | 194.6110 |
| [M+Na]⁺ | 1 | 410.1965 |
For quantitative studies, particularly in complex biological samples, targeted mass spectrometry offers unparalleled sensitivity and specificity. Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are employed. In this approach, the mass spectrometer is programmed to detect only specific, predefined precursor-to-product ion transitions for the target analyte. nih.gov
For N-Acetyl-L-Citrullyl-L-Arginine, the process would involve:
Precursor Ion Selection: The mass spectrometer isolates the protonated molecular ion of the peptide (e.g., m/z 388.21 for [M+H]⁺).
Fragmentation: The isolated precursor ion is fragmented in a collision cell.
Product Ion Monitoring: The instrument then monitors for the presence of specific, high-intensity fragment ions that are characteristic of the peptide's structure.
A key diagnostic feature for citrullinated peptides during collision-induced dissociation (CID) is the neutral loss of isocyanic acid (HNCO), which corresponds to a mass loss of 43.0058 Da. nih.govnih.govresearchgate.net A targeted method could be designed to specifically detect this neutral loss, providing a highly specific means of identifying and quantifying citrulline-containing peptides. bham.ac.uk Combining this with the monitoring of specific b- or y-ions can further enhance the method's reliability. This targeted approach minimizes chemical noise and allows for accurate quantification across a wide dynamic range. researchgate.net
Isotope tracing is a powerful technique used to map metabolic pathways and quantify the rate of conversion between metabolites (flux). researchgate.net To study the synthesis and metabolism of the precursors of N-Acetyl-L-Citrullyl-L-Arginine, stable isotope-labeled versions of arginine and citrulline (e.g., containing ¹³C or ¹⁵N) can be introduced into a biological system. nih.gov
Mass spectrometry is then used to track the incorporation of these heavy isotopes into the precursor pools and downstream metabolites. harvardapparatus.com By measuring the rate of appearance of the labeled atoms in different compounds over time, researchers can calculate metabolic flux rates. portlandpress.com For example, by administering L-[guanido-¹⁵N₂]-arginine, one can trace the conversion of arginine to citrulline by nitric oxide synthase by measuring the appearance of [¹⁵N]-citrulline. harvardapparatus.comportlandpress.com
These studies provide critical insights into the dynamics of the arginine-citrulline cycle and can reveal how different physiological or pathological states affect the availability of the precursor amino acids required for the synthesis of N-Acetyl-L-Citrullyl-L-Arginine. nih.gov This approach allows for a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. researchgate.net
Table 3: Common Stable Isotope Tracers for Arginine and Citrulline Pathways
| Isotope Tracer | Labeled Atom(s) | Typical Application | Reference |
| L-[¹³C₆]-Arginine | Carbon | Tracing the carbon skeleton of arginine in metabolic pathways. | nih.gov |
| L-[guanido-¹⁵N₂]-Arginine | Nitrogen | Measuring nitric oxide synthesis via conversion to [¹⁵N]-citrulline. | nih.govportlandpress.com |
| L-[5-¹³C]-Citrulline | Carbon | Studying the conversion of citrulline to arginine. | nih.gov |
| L-[ureido-¹³C, 5,5,²H₂]-Citrulline | Carbon, Deuterium | Quantifying de novo arginine synthesis from citrulline. | harvardapparatus.com |
Enzymatic Assays for Related Amino Acid Metabolites and Enzyme Activity
The quantification of N-Acetyl-L-Citrullyl-L-Arginine and its related metabolites, L-citrulline and L-arginine, is crucial for understanding its metabolic fate and enzymatic interactions. Various enzymatic assays have been developed to selectively measure these amino acids and the activity of enzymes involved in their metabolism. These assays offer high specificity and sensitivity, making them valuable tools in research.
A notable enzymatic assay for L-citrulline and L-arginine utilizes a pyrophosphate detection system. This method for L-citrulline involves the enzyme argininosuccinate (B1211890) synthetase (ASS), which catalyzes the conversion of L-citrulline to argininosuccinate, producing pyrophosphate (PPi) as a byproduct. The generated PPi is then quantified through a coupled enzymatic reaction. For L-arginine determination, arginine deiminase (ADI) is employed to first convert L-arginine to L-citrulline, which is then measured using the ASS-based assay. This coupled-enzyme system demonstrates high selectivity for L-citrulline and L-arginine with minimal interference from other amino acids. creative-proteomics.comcreative-proteomics.com The assay has been successfully applied to measure these amino acids in human plasma, indicating its robustness for complex biological samples. creative-proteomics.com
Another important enzyme in arginine metabolism is Nitric Oxide Synthase (NOS), which converts L-arginine to L-citrulline and nitric oxide (NO). The activity of NOS can be determined by monitoring this conversion. A common method involves the use of radiolabeled L-arginine (e.g., [3H]arginine or [14C]arginine). The radioactive L-citrulline produced is then separated from the charged L-arginine and quantified, providing a direct measure of NOS activity. This assay is highly sensitive, capable of detecting picomole levels of product formation, and is specific to the NOS pathway in eukaryotic cells. nih.gov
Arginase, another key enzyme, hydrolyzes L-arginine to L-ornithine and urea (B33335). Its activity can be assessed by measuring the production of L-ornithine or urea. Immunoassays have also been developed for the simultaneous quantification of L-arginine and L-ornithine in plasma and serum. nih.gov These assays can be used to determine the ratio of ornithine to arginine, which serves as a surrogate marker for arginase activity. nih.gov The validation of such immunoassays against conventional mass spectrometry methods has confirmed their accuracy and utility in studying arginine metabolism. nih.gov
The table below summarizes the key enzymes and their corresponding assay principles for the analysis of L-citrulline and L-arginine.
| Enzyme | Analyte(s) | Assay Principle | Application |
| Argininosuccinate Synthetase (ASS) | L-Citrulline | Coupled enzymatic reaction where ASS converts L-citrulline to argininosuccinate, producing pyrophosphate (PPi) which is then quantified. creative-proteomics.com | Biological samples |
| Arginine Deiminase (ADI) | L-Arginine | Coupled with the ASS assay; ADI first converts L-arginine to L-citrulline, which is subsequently measured. creative-proteomics.com | Biological samples |
| Nitric Oxide Synthase (NOS) | L-Arginine (activity) | Measures the conversion of radiolabeled L-arginine to radiolabeled L-citrulline. nih.gov | Crude and purified enzyme preparations |
| Arginase | L-Arginine (activity) | Quantifies the production of L-ornithine and/or urea from L-arginine. Can also be assessed via immunoassay by measuring the ornithine/arginine ratio. nih.gov | Plasma, Serum |
Sample Preparation Strategies for Complex Biological Matrices
The accurate analysis of N-Acetyl-L-Citrullyl-L-Arginine and its related metabolites in complex biological matrices such as plasma, serum, and urine necessitates effective sample preparation to remove interfering substances and enrich the analytes of interest. nih.gov The choice of sample preparation technique is critical and depends on the analytical method employed, typically high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.gov
Protein Precipitation is a common first step for plasma and serum samples to remove high molecular weight proteins. nih.gov Various precipitating agents are used, each with its advantages and disadvantages.
Organic Solvents: Acetonitrile and methanol are frequently used. nih.govcdnsciencepub.com They are effective in precipitating proteins and are compatible with reversed-phase HPLC. However, they can sometimes lead to the co-precipitation of analytes, potentially reducing recovery. cdnsciencepub.com
Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are strong acids that efficiently denature and precipitate proteins. creative-proteomics.comcdnsciencepub.com While effective, they may need to be neutralized or removed before certain types of analysis to avoid damaging analytical columns or interfering with the detection. cdnsciencepub.com For instance, plasma samples can be deproteinized with TCA and heat. researchgate.net
Solid-Phase Extraction (SPE) is a more selective sample clean-up technique that can be used to isolate amino acids from complex matrices. nih.gov Cation-exchange SPE is particularly useful for extracting basic amino acids like arginine and its metabolites from urine samples. nih.govresearchgate.net This method allows for the removal of neutral and acidic interfering compounds, resulting in a cleaner sample extract.
Ultrafiltration offers another method for protein removal, where a semipermeable membrane is used to separate proteins from smaller molecules like amino acids based on size. creative-proteomics.com This technique is advantageous as it avoids the introduction of chemical precipitating agents, which might interfere with subsequent analyses. researchgate.net Studies comparing ultrafiltration with protein precipitation have shown that ultrafiltration can result in lower sample-to-sample variability. researchgate.net
Derivatization is often a necessary step in the analysis of amino acids by HPLC with UV or fluorescence detection, as many amino acids lack a strong chromophore or fluorophore. nih.govnih.gov Derivatization involves chemically modifying the amino acids to make them detectable. Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govnih.gov This is a widely used pre-column derivatization reagent for amino acid analysis. nih.gov
9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. rsc.org
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. researchgate.net
The following table outlines common sample preparation strategies for the analysis of arginine and citrulline in biological fluids.
| Sample Preparation Technique | Principle | Biological Matrix | Advantages | Disadvantages |
| Protein Precipitation | Removal of proteins by denaturation and precipitation. nih.gov | Plasma, Serum | Simple, fast, and removes the majority of proteins. nih.gov | Potential for co-precipitation of analytes, may require further clean-up. cdnsciencepub.com |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent and elution. nih.gov | Urine, Plasma | High selectivity, provides a cleaner extract. nih.gov | Can be more time-consuming and requires method development. |
| Ultrafiltration | Separation of macromolecules from smaller molecules using a membrane. creative-proteomics.com | Plasma, Serum | Avoids chemical contamination, good reproducibility. researchgate.net | Can be slower for large numbers of samples, potential for membrane fouling. |
| Derivatization | Chemical modification of analytes to enhance detection. nih.gov | Processed Samples | Increases sensitivity and selectivity for UV or fluorescence detection. nih.gov | Adds an extra step to the workflow, derivatizing agents can be unstable. |
Computational and Theoretical Modeling of N Acetyl L Citrullyl L Arginine Interactions
Molecular Docking Simulations for Ligand-Protein Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in understanding the structural basis of molecular recognition.
While specific molecular docking studies on the dipeptide N-Acetyl-L-Citrullyl-L-Arginine are not extensively documented in publicly available literature, research on its constituent parts, such as N-acetyl citrulline, provides a strong inferential basis for its potential interactions. Molecular docking studies were performed to assess the inhibitory potential of N-acetyl citrulline against the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, which is essential for viral replication. nih.gov
These in-silico analyses calculated the binding affinities, which represent the strength of the interaction between the ligand and the enzyme. The binding affinities for N-acetyl citrulline and related compounds were found to be in the moderate range of -3.1 to -5.1 kcal/mol. chemrxiv.org The studies aimed to determine if these ligands could bind to the active sites of the protease, thereby inhibiting its function. nih.gov The results indicated that N-acetyl citrulline, along with similar molecules, could indeed bind to the protease, suggesting potential as a supplementary agent in treatment protocols. chemrxiv.orgnih.gov
| Ligand | Lowest Binding Energy (kcal/mol) | Key Interacting Active Site Residues |
|---|---|---|
| N-acetyl citrulline | -4.5 | Cys-145, His-41, Gln-189 |
| Citrulline | -5.1 | Cys-145, His-41 |
| Arginine | -3.1 | Cys-145, His-41, Gln-189 |
The specificity of ligand binding is determined by the precise interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—formed within the enzyme's active site. For N-acetyl citrulline and its analogues, docking simulations revealed selective and preferential binding to the Cys-145 active site of the SARS-CoV-2 main protease. nih.govnih.gov
Further analysis showed that N-acetyl citrulline also interacts with other key amino acids in the active site, including His-41 and Gln-189. nih.gov The formation of multiple, albeit weaker, hydrogen bonds is a characteristic of the interaction between these ligands and the protease. nih.gov The absence of bulky aromatic groups in these molecules is considered an advantage, as it may allow for more effective penetration and attachment to various sites within the enzyme's binding pocket. nih.gov The reaction pathway for enzymes like arginine deiminase, which converts arginine to citrulline, is understood to proceed via a covalent enzyme intermediate formed by the active-site Cys406 residue. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability of Modified Peptides
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides, MD is crucial for analyzing conformational flexibility, stability, and the influence of post-translational modifications like citrullination on the peptide's secondary structure. nih.gov
Structure-Activity Relationship (SAR) Studies using Designed Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. They involve synthesizing and testing a series of structurally related compounds (analogues) to determine how specific chemical features influence their biological activity.
| Analogue | Effect on NOS Activity | Key Structural Feature |
|---|---|---|
| L-Homoarginine | Substrate (lower activity than L-Arginine) | Extended carbon chain |
| Canavanine | Substrate (lower activity than L-Arginine) | Guanidinooxy group |
| α-Guanidinoglutaric acid | Inhibitor | Altered backbone structure |
| Arcaine | Inhibitor | Unsubstituted guanidino groups |
| NG-monomethyl-L-arginine | Well-known Inhibitor | Methylated guanidino nitrogen |
Bioinformatic Approaches for Pathway Analysis and Systems Biology Integration
Bioinformatics provides the tools and databases necessary to analyze and interpret large sets of biological data, placing molecules like N-Acetyl-L-Citrullyl-L-Arginine into the broader context of metabolic and signaling networks.
The constituent parts of this dipeptide, citrulline and arginine, are key players in several fundamental metabolic pathways. drugbank.com L-citrulline is a central intermediate in the urea (B33335) cycle, where it is synthesized from L-ornithine and carbamoyl (B1232498) phosphate (B84403). drugbank.com It is subsequently converted to L-arginine, which is not only a proteinogenic amino acid but also the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems. drugbank.comnih.gov
Bioinformatics databases such as the Human Metabolome Database (HMDB) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) catalog these molecules and their associated pathways. hmdb.ca For example, N-acetyl-L-citrulline is recognized as a metabolite in the arginine biosynthetic pathway. hmdb.ca In some organisms, the arginine deiminase (ADI) pathway is a major route for arginine degradation, providing energy by converting arginine to ornithine, ammonia (B1221849), and carbon dioxide, with ATP generation. This pathway involves three key enzymes: arginine deiminase (ADI), ornithine transcarbamylase (OTC), and carbamate (B1207046) kinase (CK).
Systems biology integrates this pathway information with high-throughput data (e.g., from genomics, proteomics, metabolomics) to construct comprehensive models of cellular processes. By mapping the potential metabolic fate of N-Acetyl-L-Citrullyl-L-Arginine—for instance, its hydrolysis into N-acetyl-citrulline and arginine—bioinformatic analysis can predict its influence on interconnected pathways like the urea cycle, NO synthesis, and arginine biosynthesis.
Emerging Research Directions and Future Perspectives on N Acetyl L Citrullyl L Arginine
Investigation of Specific Enzyme-Mediated Formation or Degradation Pathways
A fundamental area of ongoing research is the precise enzymatic machinery responsible for the synthesis and breakdown of N-Acetyl-L-citrullyl-L-arginine. While its position in the broader arginine metabolic pathway is known, the specific enzymes and their kinetics are a subject of detailed investigation.
The formation of N-acetyl-L-citrulline is a key step in an alternative arginine biosynthesis pathway. drugbank.com This reaction involves the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the delta-amino group of N(2)-acetyl-L-ornithine, a reaction catalyzed by N-acetylornithine carbamoyltransferase. drugbank.com This enzyme shows no activity with ornithine itself, highlighting its specificity for the acetylated form. drugbank.com
Conversely, the degradation of N-acetyl-L-citrulline is also a critical control point in this pathway. The enzyme acetylornithine deacetylase can accept N-acetyl-L-citrulline as a substrate, deacetylating it to form citrulline. hmdb.ca This deacetylation step is significant as it channels the intermediate towards the final stages of arginine synthesis.
Table 1: Key Enzymes in N-Acetyl-L-Citrulline Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Pathway |
|---|---|---|---|---|
| N-acetylornithine carbamoyltransferase | Formation | N(2)-acetyl-L-ornithine, Carbamoyl phosphate | N-Acetyl-L-citrulline | Arginine Biosynthesis |
| Acetylornithine deacetylase | Degradation | N-Acetyl-L-citrulline | Citrulline, Acetate | Arginine Biosynthesis |
Future research will likely focus on the regulation of these enzymes, including allosteric control and transcriptional regulation, to better understand how the flux through this pathway is managed in response to cellular needs for arginine.
Exploration of Novel Regulatory Roles in Cellular Homeostasis and Metabolic Adaptation
Beyond its role as a metabolic intermediate, there is growing interest in whether N-Acetyl-L-citrullyl-L-arginine itself has signaling or regulatory functions within the cell. The homeostasis of amino acids is crucial for cellular function, and intermediates in their metabolic pathways can act as indicators of metabolic status.
Citrulline, the de-acetylated form of N-Acetyl-L-citrullyl-L-arginine, is known to play a significant role in nitrogen homeostasis and has been shown to stimulate protein synthesis in skeletal muscle. nih.gov It is plausible that N-Acetyl-L-citrullyl-L-arginine may have similar or distinct regulatory roles. For instance, its concentration could influence the activity of enzymes involved in related metabolic pathways, or it could act as a signaling molecule in pathways that sense amino acid availability.
Recent studies have highlighted the importance of citrulline in maintaining intestinal homeostasis and antioxidant status. austinpublishinggroup.com Given that N-Acetyl-L-citrullyl-L-arginine is a direct precursor, its availability could indirectly influence these processes. Further research is needed to explore whether it has direct effects on cellular processes such as autophagy, apoptosis, or the response to oxidative stress.
Development of Advanced Probes and Tracers for In Vivo Biochemical Studies
To fully understand the in vivo dynamics of N-Acetyl-L-citrullyl-L-arginine, the development of advanced molecular probes and tracers is essential. These tools would enable researchers to visualize and quantify the compound's distribution, flux, and metabolism within living organisms.
Currently, the detection of citrulline and related compounds often relies on mass spectrometry or antibody-based methods, which can have limitations in terms of sensitivity and real-time application in living systems. morressier.com The development of fluorescent probes, for example, could allow for the direct visualization of N-Acetyl-L-citrullyl-L-arginine in cells and tissues. Such probes could be based on selective chemical reactions that target the unique functional groups of the molecule. For instance, probes have been developed for citrulline based on the reaction of phenylglyoxal with its urea (B33335) group. nih.govacs.org A similar strategy could potentially be adapted for N-Acetyl-L-citrullyl-L-arginine.
Isotopically labeled tracers (e.g., with 13C or 15N) are also powerful tools for metabolic studies. By tracing the fate of these labeled molecules, researchers can quantify the rates of synthesis, degradation, and conversion to other metabolites. nih.gov The synthesis of labeled N-Acetyl-L-citrullyl-L-arginine would be a significant step forward in enabling such studies.
Elucidation of Interconnections with Other Post-Translational Modifications and Amino Acid Modifications
The metabolism of N-Acetyl-L-citrullyl-L-arginine is intrinsically linked to the broader network of amino acid modifications and post-translational modifications (PTMs). A key area of future research will be to unravel these complex interconnections.
One of the most significant connections is to the process of citrullination, a PTM where arginine residues in proteins are converted to citrulline by peptidylarginine deiminases (PADs). nih.gov This modification can have profound effects on protein structure and function. nih.gov While N-Acetyl-L-citrullyl-L-arginine is a free amino acid derivative and not directly involved in this PTM, its metabolism influences the cellular pools of citrulline and arginine, which are the product and substrate of the PAD enzymes, respectively. Therefore, the regulation of N-Acetyl-L-citrullyl-L-arginine metabolism could indirectly impact the landscape of protein citrullination.
Furthermore, arginine itself is subject to a variety of other PTMs, including methylation, phosphorylation, and ADP-ribosylation. royalsocietypublishing.org The availability of arginine, which is influenced by the N-Acetyl-L-citrullyl-L-arginine pathway, is a critical factor for these modifications. Future studies should investigate the potential for crosstalk between the metabolic state of the arginine pathway, as reflected by levels of intermediates like N-Acetyl-L-citrullyl-L-arginine, and the activity of enzymes that carry out these PTMs.
Table 2: Related Post-Translational Modifications of Arginine
| Modification | Enzyme Family | Effect on Arginine | Functional Consequences |
|---|---|---|---|
| Citrullination | Peptidylarginine Deiminases (PADs) | Conversion to Citrulline | Altered protein structure and function, potential role in autoimmune diseases |
| Methylation | Protein Arginine Methyltransferases (PRMTs) | Addition of methyl groups | Regulation of transcription, signal transduction |
| Phosphorylation | Arginine Kinases | Addition of a phosphate group | Regulation of enzyme activity, signaling |
| ADP-ribosylation | ADP-ribosyltransferases (ARTs) | Addition of ADP-ribose | DNA repair, signaling |
Integration into Systems Biology Models for Comprehensive Metabolic Mapping and Predictive Biology
A systems-level understanding of N-Acetyl-L-citrullyl-L-arginine's role in cellular metabolism requires its integration into comprehensive computational models. Such models can simulate metabolic fluxes and predict how perturbations in one part of the network will affect others.
Metabolic mapping of the arginine biosynthesis pathway, including the branch involving N-Acetyl-L-citrullyl-L-arginine, is a crucial first step. This involves identifying all the relevant enzymes, reactions, and regulatory interactions. This information can then be used to construct a stoichiometric model of the pathway.
Ultimately, the integration of N-Acetyl-L-citrullyl-L-arginine metabolism into systems biology models will provide a more holistic understanding of its role in cellular function and could identify new targets for therapeutic intervention in diseases where arginine metabolism is dysregulated.
Q & A
Q. What frameworks assess the compound’s safety beyond acute toxicity?
- Methodological Answer : The TTC (Threshold of Toxicological Concern) approach estimates allowable daily exposure (0.13 µg/kg/day) using QSAR models and read-across data from structurally similar peptides. Subchronic toxicity studies (90-day OECD 408 protocol) identify NOAELs, while genotoxicity assays (Ames test, micronucleus) address long-term risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
